1-(4-Methylphenoxy)propan-2-amine
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Overview
Description
1-(4-Methylphenoxy)propan-2-amine is an organic compound with the molecular formula C10H15NO It is characterized by the presence of a phenoxy group substituted with a methyl group at the para position and an amine group attached to a propan-2-amine chain
Preparation Methods
The synthesis of 1-(4-Methylphenoxy)propan-2-amine typically involves the reaction of 4-methylphenol with epichlorohydrin to form 1-(4-methylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with ammonia or an amine to yield the final product. The reaction conditions often require a base such as sodium hydroxide and an organic solvent like toluene .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Methylphenoxy)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired product formation.
Scientific Research Applications
1-(4-Methylphenoxy)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenoxy)propan-2-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
1-(4-Methylphenoxy)propan-2-amine can be compared with similar compounds such as:
1-(4-Methoxyphenoxy)propan-2-amine: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and biological activity.
1-(4-Chlorophenoxy)propan-2-amine:
1-(4-Nitrophenoxy)propan-2-amine: The nitro group introduces different electronic effects, affecting the compound’s reactivity and interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Properties
IUPAC Name |
1-(4-methylphenoxy)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSQZYUYDAEOEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510502 |
Source
|
Record name | 1-(4-Methylphenoxy)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61711-87-3 |
Source
|
Record name | 1-(4-Methylphenoxy)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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